molecular formula C29H25NO6 B12621544 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Cat. No.: B12621544
M. Wt: 483.5 g/mol
InChI Key: KVQBIGLMZDEXJS-UHFFFAOYSA-N
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Description

[This section requires input from scientific literature or internal research data.] 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a synthetic intermediate of significant interest in medicinal chemistry research. Its core structure is based on the cyclopenta[c]chromen scaffold, which is a privileged structure in the design of biologically active molecules. Researchers investigate this compound for its potential as a key building block in the synthesis of more complex therapeutic agents. The presence of the benzyloxycarbonyl (Cbz) protected amino group and the phenylacetate ester makes it a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships. Future research directions may include evaluating its intrinsic biological activity or utilizing it in the development of novel protease inhibitors or kinase-targeted compounds.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C29H25NO6/c1-18-24(16-15-22-21-13-8-14-23(21)27(31)36-26(18)22)35-28(32)25(20-11-6-3-7-12-20)30-29(33)34-17-19-9-4-2-5-10-19/h2-7,9-12,15-16,25H,8,13-14,17H2,1H3,(H,30,33)

InChI Key

KVQBIGLMZDEXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multiple steps, starting from simpler precursors that undergo transformations such as cyclization, acylation, and amination. The following sections detail specific methods used in the preparation of this compound.

Stepwise Synthesis

  • Formation of Tetrahydrocyclopenta[c]chromene Core

    • Reagents : Starting materials often include phenolic compounds and appropriate aldehydes.
    • Conditions : Reactions are typically conducted under acidic or basic conditions to promote cyclization.
    • Yield : The yield can vary but is generally optimized through careful control of reaction time and temperature.
  • Introduction of Carbonyl Group

    • Reagents : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions : Mild conditions are preferred to avoid over-oxidation.
    • Yield : High yields (70-90%) can be achieved with proper stoichiometry.
  • Amination Reaction

    • Reagents : Amine derivatives (e.g., benzyloxycarbonylamino) are introduced.
    • Conditions : The reaction may require activation of the amine or the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Yield : Yields typically range from 60-80%, depending on the reactivity of the amine.
  • Acetate Formation

    • Reagents : Acetic anhydride or acetyl chloride is used for acetylation.
    • Conditions : Anhydrous conditions are necessary to prevent hydrolysis.
    • Yield : Final yields often exceed 85% with purification methods such as recrystallization or chromatography.

Alternative Methods

In addition to the stepwise synthesis outlined above, several alternative methods have been explored in literature:

  • One-Pot Synthesis : Some studies have reported successful one-pot reactions combining multiple steps using microwave-assisted synthesis to improve efficiency and reduce reaction times.

  • Biocatalytic Approaches : Recent research has investigated using enzymes to facilitate certain steps in the synthesis, which can enhance selectivity and reduce by-products.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield
Stepwise Synthesis High purity; well-characterized steps Time-consuming; requires multiple purifications 70-90%
One-Pot Synthesis Faster; fewer steps Potential for lower purity; complex optimization 60-80%
Biocatalytic Approaches Environmentally friendly; selective Limited substrate scope; higher costs Variable

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and functional groups:

Compound Name (CID) Molecular Formula Average Mass Substituents at Position 7 Key Functional Groups ChemSpider ID
Target Compound C₂₆H₂₃NO₆ 457.47 {[(Benzyloxy)carbonyl]amino}(phenyl)acetate Ester, carbamate, phenyl, benzyloxy -
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl diacetate (CID 3799585) C₁₆H₁₄O₆ 302.28 Diacetate Two ester groups 3799585
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CID 2068903) C₁₅H₁₄O₅ 274.27 Acetic acid Carboxylic acid, ether 2068903
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894757) C₂₃H₂₂O₅ 378.42 Ethyl phenylacetate Ester, phenyl 2894757

Key Differences and Implications

Substituent Complexity: The target compound’s {[(benzyloxy)carbonyl]amino}(phenyl)acetate group introduces a branched structure with three distinct moieties (benzyloxy, carbamate, and phenyl), enhancing steric hindrance compared to simpler diacetate (CID 3799585) or acetic acid (CID 2068903) derivatives . This complexity may reduce crystallinity but improve binding specificity in biological systems.

Hydrogen-Bonding Potential: The diacetate (CID 3799585) and acetic acid (CID 2068903) derivatives possess strong hydrogen-bond acceptors (ester/carboxylic acid groups), facilitating crystal packing .

Molecular Weight and Solubility :

  • The target compound (457.47 g/mol) has a higher molecular weight than analogs like CID 2068903 (274.27 g/mol), likely reducing aqueous solubility. The phenyl and benzyloxy groups further enhance lipophilicity, which could be advantageous for membrane permeability but problematic for formulation .

Synthetic Accessibility :

  • The diacetate (CID 3799585) and ethyl phenylacetate (CID 2894757) derivatives are synthetically simpler due to their linear substituents. The target compound’s carbamate linkage and benzyloxy group may require multi-step protection/deprotection strategies, as seen in spirocyclic compound syntheses .

Crystallographic and Computational Insights

  • The SHELX program suite has been widely used to refine structures of similar cyclopenta[c]chromene derivatives. For example, CID 3799585’s diacetate structure was resolved using SHELXL, revealing planar chromene rings and torsional flexibility in the ester groups .
  • Computational studies (e.g., SMILES and InChI data for CID 2894757 ) predict that the target compound’s bulky substituents may induce non-coplanar conformations, affecting π-π stacking interactions in crystal lattices.

Biological Activity

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and functional groups suggest various biological activities, making it a subject of interest for further research.

Structural Characteristics

The compound has a molecular formula of C25H25NO6 and a molecular weight of approximately 425.47 g/mol. The structure includes a fused cyclopenta[c]chromene core and a benzyloxycarbonylamino group, which contribute to its chemical reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Potential : Research suggests that similar compounds may inhibit specific enzymes involved in cancer metabolic pathways. The structural features of this compound may enhance its efficacy against cancer cells.
  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various microbial strains, suggesting that this compound may also possess antimicrobial properties.

The exact mechanisms through which 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes related to cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors that play roles in cellular signaling pathways.
  • Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress, which could be beneficial in various pathological conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds. Below is a summary of notable findings:

StudyCompoundBiological ActivityFindings
6-Methyl-4-oxo-cyclopenta[c]chromene derivativesAnticancerInhibitory effects on cancer cell lines were observed.
Benzyloxycarbonyl derivativesAnti-inflammatorySignificant reduction in inflammation markers in vitro.
Cyclopenta[c]chromene analogsAntimicrobialEffective against Gram-positive bacteria in preliminary tests.

Synthesis and Derivatives

The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves multiple steps, including the formation of the cyclopenta[c]chromene core followed by the introduction of functional groups. The ability to modify its structure allows for the exploration of derivatives with potentially enhanced biological activities.

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